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carboxylate

Cat. No.: B109196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold is a rigid bicyclic diamine that has

garnered significant attention in medicinal chemistry and materials science. Its unique structural

properties, including the presence of two fused piperidine rings, make it a valuable building

block for a diverse range of applications, from coordination chemistry to the development of

novel therapeutics. A thorough understanding of the conformational preferences of the

bispidine core and its derivatives is paramount for rational drug design and the prediction of

molecular behavior.

This guide provides an objective comparison of the conformational analyses of various

bispidine derivatives, supported by experimental data from Nuclear Magnetic Resonance

(NMR) spectroscopy, X-ray crystallography, and computational modeling.

Conformational Isomers of the Bispidine Scaffold
The flexibility of the two fused six-membered rings in the bispidine scaffold allows for several

conformational isomers. The most energetically favorable and commonly observed

conformations are the chair-chair (CC), chair-boat (CB), and boat-boat (BB).[1][2] The relative

energies of these conformers are influenced by the nature and substitution pattern on the

bispidine core.[3]
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Chair-Chair (CC): Generally the most stable conformation, it is well-suited for metal chelation

and can be stabilized by intramolecular hydrogen bonding.[2]

Chair-Boat (CB): This conformation is higher in energy than the chair-chair form.

Boat-Boat (BB): The boat-boat conformation is the least stable of the three.

Substituents on the nitrogen atoms (N3 and N7) can significantly impact the conformational

equilibrium and introduce additional isomeric forms, such as syn and anti rotamers, due to

restricted rotation around the N-acyl or N-nitroso bonds.[4][5][6]

Quantitative Conformational Data
The following table summarizes key quantitative data from conformational analyses of various

bispidine derivatives, providing a comparison of the energetic differences between conformers.
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Bispidine
Derivative

Method
Conformation/I
somer

Energy
Difference
(kcal/mol)

Key Findings

N-acetyl-

bispidine (Ac-H)

Computational

(DFT)

Transition State

(TS1Ac-H)
16.7

Intramolecular H-

bonding

stabilizes the

transition state

for planar

chirality

inversion.[6]

N-Boc-bispidine

(Boc-H)

Computational

(DFT)

Transition State

(TS1Boc-H)
14.9

Lower energy

barrier for amide

bond rotation

compared to N-

acyl bispidines.

[6]

3,7-diacyl

bispidine (1a)

Computational

(DFT)
syn vs. anti 4.7

The anti-

arrangement of

the C=O groups

is more stable

than the syn-

form.[1]

Chiral bis-amide

derivative

Experimental

(VT-NMR)

Amide N-C(O)

inversion (ΔG‡)
15.0 ± 0.2

The free energy

of activation for

amide bond

inversion was

determined.[1]

Chiral bis-amide

derivative

Experimental

(VT-NMR)

N(CO)–C2′ bond

rotation (ΔG‡)
15.6 ± 0.3

A second

dynamic

process, rotation

around the

exocyclic C-C

bond, was

identified.[1]
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Unsubstituted

Bispidine
Computational

Chair-Chair vs.

Chair-Boat
~5.0

The chair-chair

conformation is

significantly more

stable.[3]

Unsubstituted

Bispidine
Computational

Chair-Chair vs.

Boat-Chair
~12.0

The boat-chair

conformation is

considerably less

stable.[3]

Unsubstituted

Bispidine
Computational

Chair-Chair vs.

Boat-Boat
>15.0

The boat-boat

conformation is

the highest in

energy.[3]

Experimental and Computational Protocols
A combination of experimental and computational techniques is crucial for a comprehensive

conformational analysis of the bispidine scaffold.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics

of bispidine derivatives.

1D NMR (1H and 13C): Provides initial information about the symmetry of the molecule and

the chemical environment of the nuclei. The presence of distinct signals can indicate the

existence of different conformers or rotamers.

2D NMR (COSY, NOESY/ROESY):

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, aiding in

the assignment of signals. Long-range 4JH-H couplings between equatorial protons can

confirm the chair conformation of the piperidine rings in solution.[5]

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser

Effect Spectroscopy): Provides information about through-space proximity of protons,

which is essential for determining the relative stereochemistry and conformation.
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Variable Temperature (VT) NMR: Used to study dynamic processes such as conformational

interconversion and restricted bond rotation. By monitoring the coalescence of signals as the

temperature is varied, the free energy of activation (ΔG‡) for these processes can be

determined.

2. X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive determination of the solid-state

conformation of bispidine derivatives, yielding precise bond lengths, bond angles, and dihedral

angles.

Methodology:

Crystal Growth: High-quality single crystals are grown, typically through slow evaporation

of a saturated solution, vapor diffusion, or slow cooling.

Data Collection: A single crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion.

Structure Solution and Refinement: The initial positions of the atoms are determined, and

the model is refined against the experimental data to obtain the final, accurate molecular

structure.

3. Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are employed to

complement experimental data by providing insights into the relative energies of different

conformers and the transition states connecting them.

Methodology:

Conformational Search: A systematic or stochastic search is performed to identify all

possible low-energy conformers.

Geometry Optimization: The geometries of the identified conformers and transition states

are optimized using a selected functional (e.g., ωB97X-D) and basis set (e.g., 6-
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31+G(d,p)). Empirical dispersion corrections are often included to accurately model non-

covalent interactions.

Energy Calculation: The relative energies of the optimized structures are calculated to

determine the most stable conformers and the energy barriers for interconversion.

Visualizing the Conformational Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive conformational

analysis of a novel bispidine derivative.
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A typical workflow for conformational analysis.
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In conclusion, a multi-faceted approach combining NMR spectroscopy, X-ray crystallography,

and computational modeling is essential for a thorough conformational analysis of the bispidine

scaffold. The data and methodologies presented in this guide offer a comparative framework

for researchers to understand and predict the conformational behavior of bispidine derivatives,

thereby facilitating the design of new molecules with desired properties for a wide range of

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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